molecular formula C18H16N2O B10801194 2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone

2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone

Cat. No.: B10801194
M. Wt: 276.3 g/mol
InChI Key: IBNVFHOFSRSVAS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,5-diphenyl-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydropyrimidinones or other reduced forms.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various functionalized derivatives.

Scientific Research Applications

2,6-Dimethyl-1,5-diphenyl-4(1H)-pyrimidinone may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to biologically active pyrimidinones.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4(1H)-pyrimidinone: Lacks the phenyl groups, potentially altering its biological activity.

    1,5-Diphenyl-4(1H)-pyrimidinone: Lacks the methyl groups, which may affect its chemical reactivity and interactions.

    2,6-Dimethyl-1,5-diphenylpyrimidine: Similar structure but without the carbonyl group, which could significantly change its properties.

Uniqueness

2,6-Dimethyl-1,5-diphenyl-4(1H)-pyrimidinone is unique due to the presence of both methyl and phenyl groups, which may confer specific steric and electronic properties. These features could influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2,6-dimethyl-1,5-diphenylpyrimidin-4-one

InChI

InChI=1S/C18H16N2O/c1-13-17(15-9-5-3-6-10-15)18(21)19-14(2)20(13)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI Key

IBNVFHOFSRSVAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC=C2)C)C3=CC=CC=C3

solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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